methyl (2Z)-(2-oxothiomorpholin-3-ylidene)ethanoate
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Overview
Description
Methyl (2Z)-(2-oxothiomorpholin-3-ylidene)ethanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are commonly found in nature, contributing to the fragrances of fruits and flowers . This particular compound features a unique structure that includes a thiomorpholine ring, which is a sulfur-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-(2-oxothiomorpholin-3-ylidene)ethanoate typically involves the reaction of a thiomorpholine derivative with an appropriate esterifying agent. One common method is the esterification of 2-oxothiomorpholine with methyl chloroacetate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-(2-oxothiomorpholin-3-ylidene)ethanoate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride is a common reducing agent used for the reduction of esters.
Substitution: Nucleophiles such as Grignard reagents can be used for substitution reactions.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohol.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (2Z)-(2-oxothiomorpholin-3-ylidene)ethanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl (2Z)-(2-oxothiomorpholin-3-ylidene)ethanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The thiomorpholine ring may interact with enzymes or receptors, modulating their activity and leading to various physiological responses .
Comparison with Similar Compounds
Similar Compounds
Methyl butanoate: Another ester with a pleasant odor, commonly found in fruits.
Ethyl acetate: A widely used ester in the industry for its solvent properties.
Isopentyl acetate: Known for its banana-like odor and used in flavoring.
Uniqueness
Methyl (2Z)-(2-oxothiomorpholin-3-ylidene)ethanoate is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H9NO3S |
---|---|
Molecular Weight |
187.22 g/mol |
IUPAC Name |
methyl (2Z)-2-(2-oxothiomorpholin-3-ylidene)acetate |
InChI |
InChI=1S/C7H9NO3S/c1-11-6(9)4-5-7(10)12-3-2-8-5/h4,8H,2-3H2,1H3/b5-4- |
InChI Key |
YIWWALWBXPPQNQ-PLNGDYQASA-N |
Isomeric SMILES |
COC(=O)/C=C\1/C(=O)SCCN1 |
Canonical SMILES |
COC(=O)C=C1C(=O)SCCN1 |
Origin of Product |
United States |
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